N-Nitrosoethyl-N-propylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- N-methyl-N-propylnitrous amide (NPPA): This structurally similar compound has been studied for its potential in:

- Inducing liver enzymes: NPPA has been shown to be a potent inducer of liver microsomal cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins [].

- Anticancer properties: Studies have shown that NPPA exhibits promising anticancer activity against various cancer cell lines, including bladder and cavity cancers [].

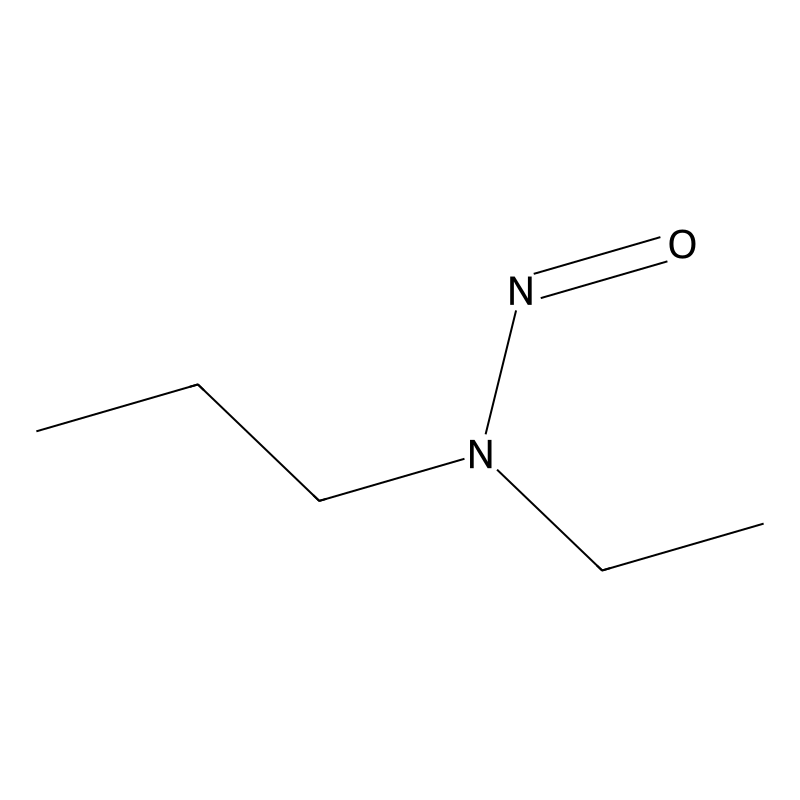

N-Nitrosoethyl-N-propylamine is a member of the nitroso compound family, characterized by the presence of a nitroso group (–NO) attached to an ethyl and a propyl amine. Its chemical formula is CHNO, and it features a molecular weight of approximately 116.16 g/mol. This compound is typically synthesized through the reaction of ethyl and propyl amines with nitrous acid or nitrosyl chloride, resulting in a yellow liquid with no distinct odor at room temperature .

- Denitrosation: Under acidic conditions, N-nitroso compounds can undergo denitrosation, yielding secondary amines. This reaction can be catalyzed by nucleophiles such as bromide or thiourea .

- Alkylation: The compound can act as an electrophile, reacting with nucleophiles to form alkylated products. This includes reactions with organolithium and Grignard reagents, leading to the formation of unstable intermediates that may decompose into hydrazones or azomethine imines .

- Hydroxylation: Hydroxylation at various carbon positions can yield different derivatives, which may further react to form more complex structures .

N-Nitrosoethyl-N-propylamine exhibits significant biological activity, particularly as a carcinogen. Studies have shown that similar nitroso compounds can lead to DNA alkylation, resulting in mutations and potentially cancerous transformations in living organisms . The mechanism typically involves the formation of reactive carbonium ions that interact with nucleic acids and proteins, causing cellular damage .

The synthesis of N-nitrosoethyl-N-propylamine generally involves:

- Nitrosation: Ethyl and propyl amines are treated with nitrous acid or nitrosyl chloride.

- Reaction Conditions: The reaction typically occurs under controlled temperatures to prevent decomposition.

- Purification: The product is purified through distillation or chromatography to remove unreacted starting materials and by-products.

This method allows for the selective formation of N-nitroso compounds while minimizing side reactions .

- Toxicology Research: Understanding the mechanisms of carcinogenesis and mutagenesis.

- Chemical Synthesis: As an intermediate in organic synthesis for pharmaceuticals and agrochemicals.

Its role in research helps elucidate the effects of nitroso compounds on biological systems and their environmental impact .

Research has indicated that N-nitrosoethyl-N-propylamine interacts significantly with biological macromolecules. Key findings include:

- DNA Adduct Formation: Similar compounds have been shown to form adducts with DNA, leading to mutations.

- Cytochrome P450 Metabolism: The metabolism of N-nitroso compounds often involves cytochrome P450 enzymes, which play a crucial role in their activation and detoxification pathways .

These interactions highlight the potential health risks associated with exposure to nitroso compounds.

Several compounds share structural similarities with N-nitrosoethyl-N-propylamine. Here’s a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| N-Nitrosodiethylamine | CHNO | Commonly used in studies for its carcinogenicity |

| N-Nitrosodi-n-propylamine | CHNO | Known for its potent liver carcinogenic properties |

| N-Nitrosomethyl-N-propylamine | CHNO | Exhibits different metabolic pathways compared to others |

| N-Nitrosomethylethylamine | CHNO | Similar structure but varied biological activity |

N-Nitrosoethyl-N-propylamine's unique combination of ethyl and propyl groups sets it apart from other nitrosamines, influencing its reactivity and biological effects.

Industrial Synthesis Routes and Byproduct Generation in Pharmaceutical Manufacturing

Industrial synthesis of N-Nitrosoethyl-N-propylamine occurs through several established routes, with tert-butyl nitrite emerging as a particularly effective nitrosating agent for controlled synthesis conditions. The synthesis using tert-butyl nitrite under continuous flow reaction conditions demonstrates exceptional efficiency, providing competitive cost advantages and good reactivity profiles while maintaining solubility in common synthetic solvents. This approach offers significant advantages due to the moderate volatility of tert-butyl nitrite and the formation of tert-butanol as a benign by-product, facilitating straightforward removal from the reaction medium and ensuring high yields under solvent-free, metal-free, and acid-free conditions.

The formation of N-Nitrosoethyl-N-propylamine as a byproduct during pharmaceutical manufacturing represents a complex phenomenon involving multiple risk factors within drug product formulation and processing. Secondary amines present in pharmaceutical formulations can undergo nitrosation reactions with trace nitrites found in excipients, leading to unwanted nitrosamine formation during drug product manufacturing. The rate and extent of N-nitrosamine formation depend critically upon the solubility of the amine precursor, the concentration level of nitrite present, expected local acidity in water layers within the drug product, and the specific mode of processing employed.

Excipients serve as primary sources of nitrosating agents in pharmaceutical manufacturing, with inorganic nitrite representing the most commonly encountered culprit in generating N-nitrosamines during drug product manufacturing processes. The presence of nitrite traces, typically at parts-per-million levels in excipients, creates significant complications for controlling nitrosamine formation, particularly given the diverse nature of the excipient manufacturing industry and the large variance observed between different manufacturers. The formation of nitrosamine drug substance related impurities occurs predominantly through reactions with trace nitrites present in excipients, although investigations have revealed a complex multifactorial picture with various contributing factors.

Table 1: Industrial Synthesis Conditions and Yields for N-Nitrosoethyl-N-propylamine Formation

The mechanistic understanding of byproduct generation reveals that formaldehyde present in excipients, typically at 5-10 parts-per-million levels, can interact with secondary amines to produce iminium ion precursors or subsequent reaction products, potentially contributing to nitrosamine formation pathways. Additionally, aldehyde impurities and degradants are invariably accompanied by corresponding carboxylic acids, such as formaldehyde and formic acid, which may catalyze nitrosamine formation by lowering local pH values that favor the generation of nitrogen oxide reagents.

Nitrosative Stress-Induced Formation from Precursor Amines in Biological Systems

The formation of N-Nitrosoethyl-N-propylamine through nitrosative stress-induced pathways in biological systems represents a complex biochemical process involving the interaction of dietary nitrates, nitrites, and secondary amine precursors. Dietary nitrates undergo partial reduction to nitrites in the oral cavity through the action of commensal bacteria, with approximately 5-7% of dietary nitrates and 20% of salivary nitrates being reduced to nitrites by bacterial nitrate reductase enzymes located at the back of the tongue. Subsequently, these nitrites can react with secondary amines in the gastrointestinal tract under acidic conditions to form carcinogenic nitrosamines, with the reaction of nitrites with secondary amines being considered particularly significant due to the formation of stable nitrosamine compounds.

The in vivo formation of N-nitrosamines from dietary nitrate via nitric oxide demonstrates the physiological relevance of these formation pathways. Research has shown that nitrate ingestion leads to high luminal concentrations of nitric oxide being generated where saliva meets gastric acid, and this nitric oxide generates N-nitrosative stress upon reacting with oxygen at neutral pH. Experimental studies using silicone tubes containing phosphate buffer at pH 7.4 and secondary amines like morpholine have demonstrated that N-nitrosomorpholine formation occurs in sections exposed to gastric acid and increases twofold after nitrate ingestion, with the nitrosamine being 77% enriched with nitrogen-15, confirming its source as ingested nitrate.

Nitrosative stress conditions in biological systems involve the formation of reactive nitrogen species including nitric oxide, nitrogen dioxide, and peroxynitrite, with nitrogen dioxide and peroxynitrite representing the most highly reactive species. Under nitrosative stress conditions, nitrite and nitric oxide occurrence at relatively high levels may be associated with adverse events including mutagenesis and carcinogenesis, as these reactive nitrogen species can target various biomolecules including proteins, DNA, lipids, and carbohydrates.

Table 2: Biological Formation Pathways and Conditions for N-Nitrosoethyl-N-propylamine

The photolytic pathways for N-nitrosamine formation provide additional mechanistic insights into biological formation processes. Photolysis of N-nitrosamines induces fragmentation of their nitrogen-nitrogen bond, with excitation leading to photolytic cleavage that can be reformed by recombination of produced nitric oxide and amino radicals. For N-nitrosodimethylamine in water, the π → π* and n → π* transitions appear in the absorption spectrum as bands at wavelengths of 228 nanometers and 332 nanometers respectively, with other dialkylnitrosamines displaying similar characteristics.

Role of Quaternary Ammonium Salts in Accelerated N-Nitrosation Reactions

The role of quaternary ammonium salts in facilitating N-nitrosation reactions represents a distinct mechanistic pathway that involves dealkylation processes leading to secondary amine formation followed by subsequent nitrosation. Quaternary ammonium compounds can undergo nitrosation reactions through mechanisms that involve the initial cleavage of carbon-nitrogen bonds, converting quaternary structures to tertiary amines, which then undergo further dealkylation to form secondary amines capable of nitrosation. Research has demonstrated that asymmetrical quaternary ammonium compounds, when allowed to react with nitrite in buffer solutions at pH 2.0 or 5.0 at temperatures of 37°C or 90°C, generally produce minimal amounts of N-nitrosamines under standard conditions.

The mechanistic pathway for tertiary amine nitrosation involves a more complex process requiring two equivalents of nitrite: the first equivalent facilitates dealkylation of the amine to convert it into a secondary amine, while the second equivalent converts the resulting secondary amine to the corresponding nitrosamine. This mechanism explains why tertiary amines are generally considered to pose significantly lower risk for nitrosation and are nitrosated over 1000 times more slowly than secondary amines. The process involves sequential bond breaking between nitrogen and its substituents, potentially resulting in up to three different nitrosamines depending on the nature of the substituents attached to the nitrogen center.

Experimental investigations of asymmetrical tertiary amines and quaternary ammonium compounds reveal distinct reactivity patterns under various reaction conditions. When N,N-dimethylglycine and 2-dimethylethanolamine were allowed to react with nitrite in buffer solution at pH 2.0 and 90°C, high rates of N-nitrososarcosine and N-nitrosomethylethanolamine formation were observed, respectively. However, when these reactions were conducted at pH 5.0 and 90°C, the rates of nitrosamine formation decreased substantially, demonstrating the critical influence of pH conditions on quaternary ammonium salt-mediated nitrosation reactions.

Table 3: Quaternary Ammonium Salt Nitrosation Mechanisms and Reaction Rates

The nitrosation of quaternary ammonium compounds under nitrogen dioxide gas conditions simulating food processing environments demonstrates the practical relevance of these mechanisms. Under conditions simulating dried squid cooking, quaternary ammonium compounds such as betaine produced minimal amounts of N-nitrosodimethylamine, while secondary amine precursors like sarcosine and N,N-dimethylglycine yielded more than 1% N-nitrososarcosine, with betaine yielding approximately 0.1%. These findings indicate that while quaternary ammonium salts can participate in nitrosation reactions, their efficiency is significantly lower compared to direct secondary amine nitrosation pathways.

The accelerated nitrosation observed in the presence of quaternary ammonium salts appears to be mediated through their ability to serve as sources of secondary amine precursors following dealkylation reactions. The structural features affecting N-nitrosation include the presence of tertiary nitrogen centers, which receive a deactivating score in predictive models due to the requirement for additional slow, rate-limiting dealkylation steps and extra moles of nitrosating agents. When tertiary amines are asymmetrical, bulkier groups separate less readily from the nitrogen during nitrosamine formation, resulting in additional deactivating effects for nitrosamines formed through cleavage of groups larger than ethyl moieties.

Gas Chromatography-Mass Spectrometry Methodologies

Gas chromatography coupled with mass spectrometry represents the foundational approach for N-Nitrosoethyl-N-propylamine analysis, particularly when dealing with complex pharmaceutical and environmental matrices. The thermal energy analyzer (TEA) detection system provides exceptional selectivity for N-nitroso compounds, operating through thermal decomposition of the nitroso bond at elevated temperatures (550-600°C) followed by chemiluminescent detection of the resulting nitric oxide radical [1] [3]. This approach achieves detection limits as low as 0.05 μg per sample with excellent precision (relative standard deviation of 0.014 at concentrations of 0.05 to 0.4 μg per sample) [1].

The specificity of TEA detection stems from its unique operational principle where the chemical bond between nitrogen atoms (N-NO) is thermally broken, producing an organic fragment and a nitrosyl radical. The nitrosyl radical reacts with ozone under vacuum conditions to form electronically excited nitrogen dioxide, which emits characteristic wavelength light upon decay to its ground state [3]. This mechanism ensures minimal interference from other compounds, making it particularly valuable for complex matrix analysis.

Triple quadrupole mass spectrometry (GC-MS/MS) offers enhanced sensitivity and selectivity through multiple reaction monitoring (MRM) capabilities. The fragmentation pattern of N-Nitrosoethyl-N-propylamine under electron ionization conditions produces characteristic ions at m/z 116 (molecular ion), 86 (loss of NO), and 70 (C4H8N+), enabling unambiguous identification and quantification [2] [4]. Advanced electron ionization (AEI) technology further improves sensitivity by optimizing electron energy and ion source parameters, achieving method detection limits ranging from 0.3 to 1 ng/mL in complex pharmaceutical matrices [2] [5].

Liquid Chromatography-Mass Spectrometry Systems

Liquid chromatography-mass spectrometry (LC-MS) methodologies have gained prominence for N-Nitrosoethyl-N-propylamine analysis due to their compatibility with thermally labile compounds and reduced sample preparation requirements. Atmospheric pressure chemical ionization (APCI) in positive ion mode demonstrates superior performance compared to electrospray ionization (ESI) for low molecular weight nitrosamines, providing enhanced sensitivity and reduced matrix effects [6] [7] [8].

The molecular ion of N-Nitrosoethyl-N-propylamine (m/z 117.1 [M+H]+) undergoes characteristic fragmentation to produce primary fragment ions at m/z 87.1 (loss of NO) and secondary fragments at m/z 70.1 (C4H8N+). The base peak typically appears at m/z 87.1, providing optimal sensitivity for quantitative analysis [9] [8]. High-resolution mass spectrometry (HRMS) using Orbitrap technology enables accurate mass measurement with resolving power up to 120,000, effectively separating near-isobaric interferences such as N,N-dimethylformamide (DMF) isotopes from the target analyte [4] [10].

The implementation of multiple reaction monitoring (MRM) in triple quadrupole systems allows for highly selective quantification with detection limits as low as 0.003 ng/mL in pharmaceutical matrices [9] [8]. The optimization of collision energies (typically 18-20 eV) and cone voltages (25-32 V) is critical for maximizing sensitivity while maintaining selectivity [9] [11]. Matrix-matched calibration curves are essential for accurate quantification, particularly in complex biological and pharmaceutical matrices where ion suppression or enhancement effects can significantly impact analytical results [8] [12].

Sample Preparation Optimization for Complex Matrices

The quantification of N-Nitrosoethyl-N-propylamine in complex matrices requires careful consideration of sample preparation procedures to minimize analyte loss while achieving adequate sensitivity. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges provides effective cleanup for aqueous samples, with recovery rates typically ranging from 80-120% when properly optimized [13] [14]. The volatility of N-Nitrosoethyl-N-propylamine necessitates careful control of evaporation conditions, with nitrogen gas flow rates maintained below 50 mL/min and temperatures not exceeding 40°C to prevent analyte loss [13] [15].

Salting-out liquid-liquid extraction (SALLE) has emerged as an effective technique for biological sample preparation, particularly for plasma and urine matrices. This approach involves the addition of acetonitrile followed by salting-out with magnesium sulfate, achieving extraction recoveries of 75-125% for most nitrosamines while simplifying sample preparation workflows [16] [17]. The method demonstrates excellent precision with relative standard deviations typically below 10% for replicate analyses [16].

Headspace sampling techniques offer advantages for volatile nitrosamines by eliminating potential matrix effects and reducing sample preparation artifacts. Static headspace sampling at elevated temperatures (80-120°C) enables direct analysis of volatile compounds without complex extraction procedures [18] [5]. However, careful optimization of equilibration time and temperature is essential to ensure reproducible results while preventing thermal degradation of the analyte [18] [15].

Matrix Effect Mitigation Strategies

Complex matrices present significant challenges for accurate quantification of N-Nitrosoethyl-N-propylamine due to ion suppression or enhancement effects in mass spectrometric analysis. The evaluation of matrix effects requires systematic comparison of analyte responses in matrix-matched versus solvent-based calibration standards [8] [19]. Typical matrix effects range from ±15% to ±25% depending on the analytical method and sample matrix composition [8] [12].

Matrix-matched calibration curves prepared in blank matrix provide the most effective approach for compensating matrix effects, ensuring accurate quantification across the analytical range [8] [12]. Post-column infusion experiments can identify the retention time window where matrix effects occur, enabling optimization of chromatographic separation to minimize these interferences [19] [8]. The use of structural analogues as internal standards provides additional compensation for matrix effects, particularly when isotopically labeled standards are unavailable [8] [12].

Sample dilution strategies can reduce matrix effects but must be balanced against the need for adequate sensitivity. Dilution factors of 1:2 to 1:5 are commonly employed, with the optimal dilution determined through systematic evaluation of matrix effects versus analytical sensitivity [8] [19]. The addition of post-column makeup flow with organic solvents can improve ionization efficiency and reduce matrix effects, particularly in ESI-based methods [8] [19].

Isotope Dilution Techniques for Improved Sensitivity in Biological Samples

Isotopically Labeled Internal Standards

Isotope dilution mass spectrometry (IDMS) represents the gold standard for accurate quantification of N-Nitrosoethyl-N-propylamine in biological samples, providing compensation for analytical variabilities occurring during sample processing, extraction, and instrumental analysis [20] [21]. The use of deuterated analogues, particularly N-Nitrosoethyl-N-propylamine-d7, offers optimal performance with minimal retention time shift (typically 0.02 minutes) and excellent recovery characteristics (95-105%) [20] [21].

The selection of appropriate isotopically labeled internal standards requires consideration of the degree of isotopic substitution and the position of labeling. Deuterated standards with seven deuterium atoms provide sufficient mass difference (7 Da) to ensure adequate chromatographic and mass spectrometric discrimination while maintaining similar physicochemical properties to the target analyte [20] [21]. Carbon-13 labeled standards (N-Nitrosoethyl-N-propylamine-13C2) offer alternative options with different retention characteristics and may be preferred in specific analytical scenarios [20] [21].

The preparation of isotopically labeled standards requires careful attention to purity and stability. Commercial standards typically exhibit purities exceeding 95% with well-characterized impurity profiles [20] [21]. Storage conditions must be optimized to prevent degradation, with refrigeration (2-8°C) and protection from light being essential for maintaining standard integrity over extended periods [20] [21].

Method Development for Biological Matrices

The development of isotope dilution methods for N-Nitrosoethyl-N-propylamine in biological samples requires systematic optimization of extraction procedures, chromatographic conditions, and mass spectrometric parameters. Biological matrices such as plasma, serum, and urine present unique challenges due to their complex composition and potential for analyte binding or degradation [22] [16].

Protein precipitation using acetonitrile or methanol followed by centrifugation provides effective sample cleanup for most biological matrices, with recovery rates typically ranging from 75-110% when properly optimized [22] [16]. The addition of isotopically labeled internal standards before sample processing ensures accurate compensation for extraction losses and matrix effects [22] [16]. Ultra-high performance liquid chromatography (UHPLC) systems provide improved chromatographic resolution and reduced analysis times, with total run times typically ranging from 8-15 minutes for comprehensive nitrosamine analysis [22] [16].

The optimization of mass spectrometric conditions requires careful consideration of both target analyte and internal standard responses. Atmospheric pressure chemical ionization (APCI) in positive ion mode generally provides superior sensitivity compared to electrospray ionization for low molecular weight nitrosamines in biological matrices [22] [16]. The use of multiple reaction monitoring (MRM) with optimized collision energies and cone voltages ensures maximum sensitivity while maintaining selectivity for both analyte and internal standard [22] [16].

Validation Parameters for Biological Sample Analysis

The validation of isotope dilution methods for N-Nitrosoethyl-N-propylamine in biological samples must address specific requirements for bioanalytical method validation, including selectivity, sensitivity, precision, accuracy, and stability [22] [16]. Method detection limits (MDLs) for biological samples typically range from 0.02 to 0.1 μg/L, with limits of quantitation (LOQs) of 0.06 to 0.3 μg/L depending on the specific matrix and analytical conditions [22] [16].

Precision evaluation requires assessment of both intra-day and inter-day variability across the analytical range. Acceptable precision criteria typically specify relative standard deviations below 15% at the limit of quantitation and below 10% at higher concentrations [22] [16]. Accuracy assessment involves the analysis of quality control samples prepared at low, medium, and high concentrations, with acceptable criteria typically requiring 80-120% recovery [22] [16].

Stability studies must address multiple storage conditions including bench-top stability, freeze-thaw stability, and long-term storage stability at -80°C. N-Nitrosoethyl-N-propylamine demonstrates good stability in biological matrices when stored at -80°C, with losses typically below 10% over 30-day periods [22] [16]. Freeze-thaw stability studies typically evaluate up to three freeze-thaw cycles, with acceptable criteria requiring stability within ±15% of initial concentrations [22] [16].

Quality Control and Method Performance Monitoring

The implementation of isotope dilution methods for N-Nitrosoethyl-N-propylamine analysis requires comprehensive quality control procedures to ensure consistent analytical performance. Control samples prepared at multiple concentration levels (low, medium, high) are analyzed with each analytical batch to monitor method performance and identify potential analytical issues [20] [21]. The use of control charts enables trending of analytical performance over time, with established control limits typically set at ±15% of target concentrations [20] [21].

Proficiency testing programs provide external verification of analytical performance through comparison with other laboratories using similar methodologies. Successful participation in proficiency testing programs requires achievement of z-scores within acceptable ranges (typically -2 to +2) and demonstrates analytical competency [20] [21]. The use of certified reference materials, when available, provides additional verification of analytical accuracy and traceability to international measurement standards [20] [21].

Regular revalidation of analytical methods ensures continued acceptable performance over time. Partial revalidation may be required when analytical conditions are modified, new instrumentation is implemented, or when quality control results indicate potential analytical issues [20] [21]. The frequency of revalidation depends on the specific analytical application and regulatory requirements, with annual revalidation being common for routine analytical methods [20] [21].

Advanced Applications in Biomonitoring Studies

The application of isotope dilution techniques for N-Nitrosoethyl-N-propylamine has enabled comprehensive biomonitoring studies that provide insights into human exposure pathways and risk assessment. Population-based studies utilizing validated isotope dilution methods have detected N-Nitrosoethyl-N-propylamine and related nitrosamines in biological samples from healthy individuals, providing baseline exposure data for risk assessment purposes [22] [16].

The sensitivity and selectivity of isotope dilution methods enable detection of endogenous nitrosamine formation in biological systems, contributing to understanding of in vivo nitrosation processes. Studies have demonstrated the formation of various nitrosamines in biological fluids following exposure to precursor compounds, highlighting the importance of comprehensive analytical approaches for exposure assessment [22] [16].

Pharmacokinetic studies of N-Nitrosoethyl-N-propylamine and related compounds benefit from the accuracy and precision provided by isotope dilution methods. The ability to accurately quantify low concentrations in biological matrices enables detailed characterization of absorption, distribution, metabolism, and elimination processes [22] [16]. These studies provide essential data for risk assessment and regulatory decision-making regarding acceptable exposure limits [22] [16].

The integration of isotope dilution methods with advanced data processing techniques enables high-throughput analysis of large sample sets while maintaining analytical quality. Automated data processing algorithms can identify potential analytical issues and flag samples requiring reanalysis, improving overall analytical efficiency [22] [16]. The use of laboratory information management systems (LIMS) enables comprehensive sample tracking and data management, ensuring data integrity and regulatory compliance [22] [16].